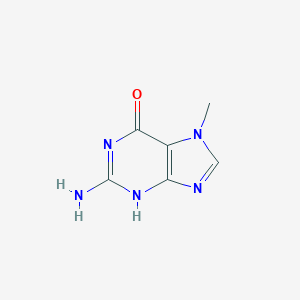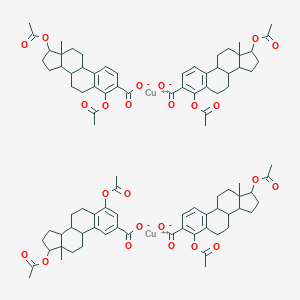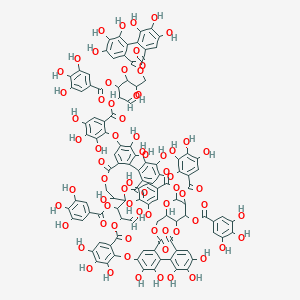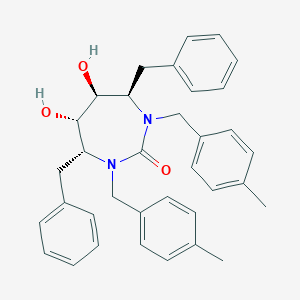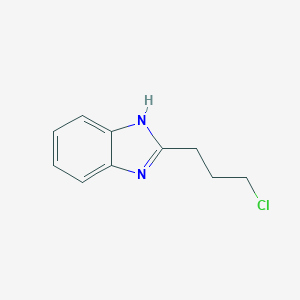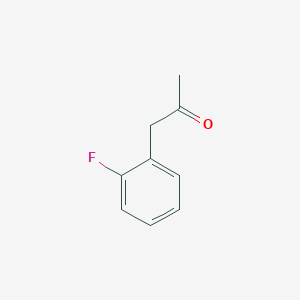
1-(2-Fluorophenyl)acetone
Vue d'ensemble
Description
Il s'agit d'un liquide clair, jaune pâle, avec un point d'ébullition de 47 °C à 0,05 mmHg et une densité de 1,077 g/mL à 25 °C . Ce composé est principalement utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et composés organiques.
Applications De Recherche Scientifique
La 2-Fluorophénylacétone est utilisée dans plusieurs domaines de la recherche scientifique :
Chimie : Elle sert de bloc de construction pour synthétiser des molécules organiques plus complexes.
Biologie : Elle est utilisée dans la synthèse de composés qui peuvent agir comme inhibiteurs enzymatiques ou ligands de récepteurs.
Industrie : Elle est utilisée dans la fabrication de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Fluorophénylacétone dépend de son application. Dans la synthèse pharmaceutique, elle agit comme un précurseur qui subit des transformations chimiques supplémentaires pour produire des principes pharmaceutiques actifs. Les cibles moléculaires et les voies impliquées varient en fonction du produit final synthétisé à partir de la 2-Fluorophénylacétone.
Composés similaires :
- 4-Fluorophénylacétone
- 4-Méthoxyphénylacétone
- 1,3-Diphénylacétone
Comparaison : La 2-Fluorophénylacétone est unique en raison de la présence d'un atome de fluor en position ortho du cycle phényle. Cet atome de fluor peut influencer la réactivité du composé et les types de réactions qu'il subit. Comparée à la 4-Fluorophénylacétone, où le fluor est en position para, la 2-Fluorophénylacétone peut présenter des effets stériques et électroniques différents, conduisant à des variations dans les résultats des réactions .
Safety and Hazards
1-(2-Fluorophenyl)acetone is classified as a combustible liquid . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
Mécanisme D'action
Target of Action
2-Fluorophenylacetone, also known as (2-Fluorophenyl)acetone or 1-(2-fluorophenyl)propan-2-one, is a chemical compound used in the synthesis of various pharmaceutical drugs It is known to be a precursor in the synthesis of amphetamines , suggesting that its targets could be related to the central nervous system.
Mode of Action
It is known that the compound can react with chlorosulfonyl isocyanate to yield 5-(2-fluorophenyl)-6-methyl-1,3-oxazine-2,4-(3h)-dione . This suggests that 2-Fluorophenylacetone may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of antimalarial drugs , it may be involved in pathways related to the life cycle of malaria parasites.
Pharmacokinetics
Its physical properties such as boiling point (47 °c/005 mmHg), density (1077 g/mL at 25 °C), and solubility in methyl acetate (50 mg/ml) suggest that it may have good bioavailability .
Result of Action
Its role as a precursor in the synthesis of amphetamines and antimalarial drugs suggests that it may contribute to the therapeutic effects of these drugs.
Action Environment
Its storage temperature is recommended to be at room temperature in a sealed and dry environment , suggesting that moisture and temperature could affect its stability.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Une méthode courante de synthèse de la 2-Fluorophénylacétone implique la réaction du méthyllithium avec l'acide 2-Fluorophénylacétique . La réaction est généralement effectuée dans un solvant anhydre tel que le tétrahydrofurane ou l'éther diéthylique, sous atmosphère inerte afin d'empêcher l'humidité d'interférer avec la réaction. Le mélange est chauffé pour faciliter la réaction, ce qui conduit à la formation de 2-Fluorophénylacétone.
Méthodes de production industrielle : La production industrielle de la 2-Fluorophénylacétone implique souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction garantissent un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié par distillation ou recristallisation.
Analyse Des Réactions Chimiques
Types de réactions : La 2-Fluorophénylacétone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former de l'acide 2-Fluorophénylacétique.
Réduction : Les réactions de réduction peuvent la convertir en 2-Fluorophénylpropanol.
Substitution : Elle peut subir des réactions de substitution nucléophile, où l'atome de fluor est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le cyanure de potassium peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Acide 2-Fluorophénylacétique.
Réduction : 2-Fluorophénylpropanol.
Substitution : Différentes phénylacétones substituées en fonction du nucléophile utilisé.
Comparaison Avec Des Composés Similaires
- 4-Fluorophenylacetone
- 4-Methoxyphenylacetone
- 1,3-Diphenylacetone
Comparison: 2-Fluorophenylacetone is unique due to the presence of a fluorine atom at the ortho position of the phenyl ring. This fluorine atom can influence the compound’s reactivity and the types of reactions it undergoes. Compared to 4-Fluorophenylacetone, where the fluorine is at the para position, 2-Fluorophenylacetone may exhibit different steric and electronic effects, leading to variations in reaction outcomes .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANVZEUCJHUPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182604 | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-82-0 | |
| Record name | 1-(2-Fluorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorophenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Fluorophenyl)acetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SU83BW94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of introducing a 2-fluorophenylacetone moiety into pyrimidine derivatives?
A: Research suggests that incorporating a 2-fluorophenylacetone moiety at the C-6 position of pyrimidine derivatives can influence their antitumor activity. [] This is likely due to the fluorine atom's unique properties, such as its electronegativity and small size, which can affect the molecule's conformation, lipophilicity, and binding affinity to target proteins. Further studies exploring the structure-activity relationship are crucial to optimize the antitumor potential of these derivatives. []
Q2: How does the presence of unsaturation in the fluorophenylalkyl side chain impact the biological activity of pyrimidine derivatives?
A: Studies comparing the inhibitory effects of pyrimidine derivatives with saturated and unsaturated fluorophenylalkyl side chains revealed that compounds with unsaturated side chains, specifically those containing a double bond, exhibited greater inhibitory activity. [] Conformational analysis using Nuclear Overhauser Effect (NOE) enhancements indicated that the presence and position of the double bond in the side chain significantly influence the molecule's preferred conformation. These conformational preferences appear to play a crucial role in the observed differences in inhibitory activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


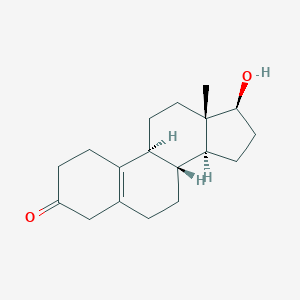
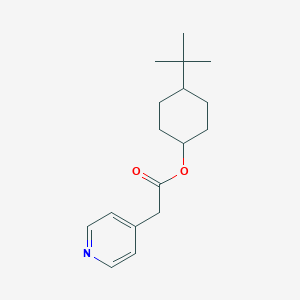
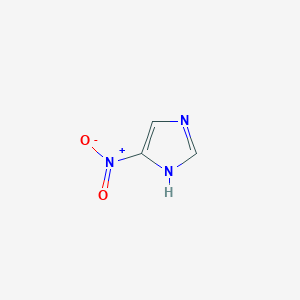
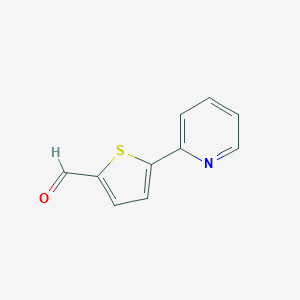
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
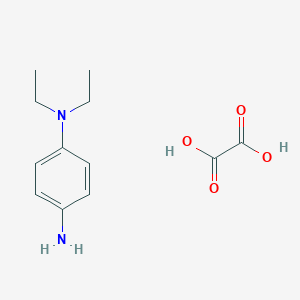
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
